

# (S)-(-)-Trityl glycidyl ether CAS number and molecular weight

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (S)-(-)-Trityl glycidyl ether

Cat. No.: B145235

[Get Quote](#)

## In-Depth Technical Guide: (S)-(-)-Trityl Glycidyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **(S)-(-)-Trityl glycidyl ether**, a key chiral building block in modern organic synthesis. This document outlines its chemical properties, applications, and a representative experimental protocol for its use.

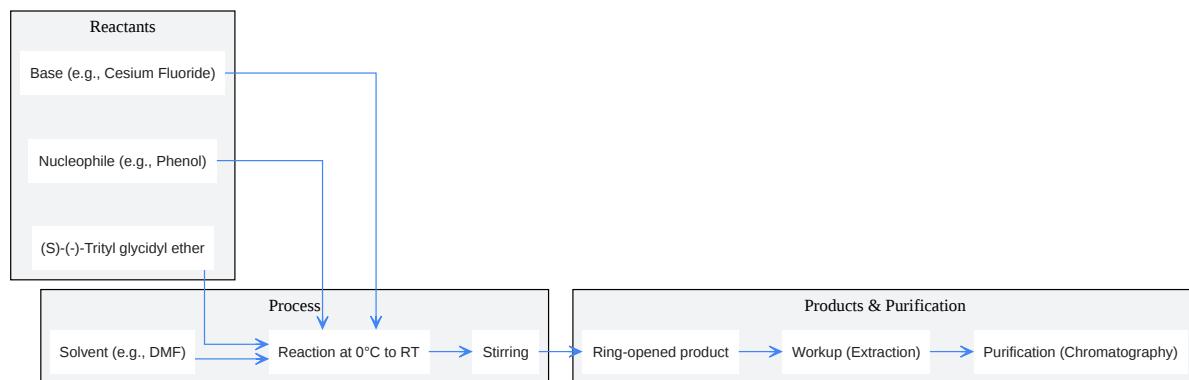
## Core Chemical Data

**(S)-(-)-Trityl glycidyl ether**, with the CAS number 129940-50-7, is a white to light yellow crystalline powder.<sup>[1]</sup> Its molecular formula is C<sub>22</sub>H<sub>20</sub>O<sub>2</sub>, and it has a molecular weight of 316.39 g/mol .<sup>[2][3]</sup> This compound is widely utilized in the stereoselective synthesis of complex organic molecules, particularly in the development of pharmaceuticals.<sup>[4]</sup>

## Quantitative Data Summary

| Property          | Value                                                     | Reference                               |
|-------------------|-----------------------------------------------------------|-----------------------------------------|
| CAS Number        | 129940-50-7                                               | <a href="#">[2]</a> <a href="#">[3]</a> |
| Molecular Formula | C <sub>22</sub> H <sub>20</sub> O <sub>2</sub>            | <a href="#">[2]</a> <a href="#">[3]</a> |
| Molecular Weight  | 316.39 g/mol                                              | <a href="#">[2]</a> <a href="#">[3]</a> |
| Appearance        | White to light yellow crystal powder                      | <a href="#">[1]</a>                     |
| Melting Point     | 99-102 °C                                                 |                                         |
| Optical Rotation  | [ $\alpha$ ] <sub>20/D</sub> -10.5° (c = 1 in chloroform) |                                         |
| Purity            | ≥98%                                                      |                                         |

## Synthetic Utility and Applications


**(S)-(-)-Trityl glycidyl ether** serves as a versatile chiral intermediate. The trityl (triphenylmethyl) group acts as a bulky protecting group for the primary alcohol, which can be selectively removed under acidic conditions.<sup>[4]</sup> The core utility of this molecule lies in the high reactivity of its epoxide ring, which is susceptible to nucleophilic attack.<sup>[4]</sup> This ring-opening reaction proceeds with high stereoselectivity, allowing for the introduction of a chiral center into the target molecule.<sup>[4]</sup>

This compound is a crucial starting material in the multi-step synthesis of various pharmaceutical agents, including potent prostaglandin D<sub>2</sub> (PGD<sub>2</sub>) receptor antagonists and (-)-actisonitrile.<sup>[1]</sup> Its application extends to polymer chemistry, where it is used to create specialized monomers.<sup>[4]</sup>

## Representative Experimental Protocol: Nucleophilic Ring-Opening

The following is a representative experimental protocol for the nucleophilic ring-opening of a glycidyl ether, adapted from methodologies used for analogous compounds. This protocol illustrates the general procedure for reacting an alcohol with an activated epoxide in the presence of a base.

## Reaction Scheme:

[Click to download full resolution via product page](#)

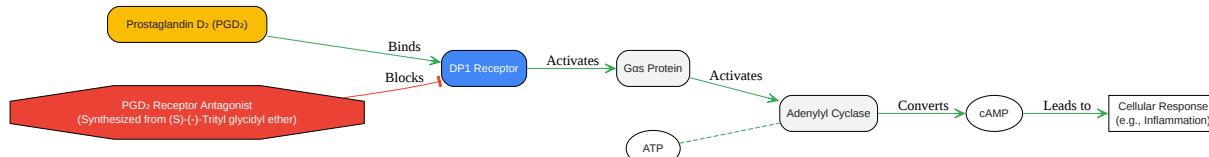
General workflow for nucleophilic ring-opening.

## Materials:

- **(S)-(-)-Trityl glycidyl ether**
- Nucleophile (e.g., a substituted phenol)
- Cesium Fluoride (CsF) or another suitable base
- Anhydrous N,N-Dimethylformamide (DMF)
- Ethyl acetate
- Hexane

- Anhydrous magnesium sulfate
- Silica gel for column chromatography

Procedure:


- Under a nitrogen atmosphere, dissolve the nucleophile (1.0 eq) in anhydrous DMF in a round-bottom flask.
- Cool the solution to 0 °C in an ice bath.
- Add cesium fluoride (1.2 eq) to the solution and stir for 1 hour at 0 °C.
- Add a solution of **(S)-(-)-Trityl glycidyl ether** (1.0 eq) in anhydrous DMF to the reaction mixture.
- Allow the reaction to stir at 0 °C for several hours and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding water.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient to yield the desired ring-opened product.

This is a generalized protocol and may require optimization for specific substrates and scales.

## Role in Prostaglandin D<sub>2</sub> Receptor Antagonist Synthesis

**(S)-(-)-Trityl glycidyl ether** is a key chiral precursor for the synthesis of certain prostaglandin D<sub>2</sub> (PGD<sub>2</sub>) receptor antagonists. PGD<sub>2</sub> is a lipid mediator that signals through the DP1 and DP2 (also known as CRTH2) receptors.<sup>[3]</sup> The signaling pathway, particularly through the DP1

receptor, involves the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).<sup>[3]</sup> Antagonists of this receptor block the binding of PGD<sub>2</sub> and inhibit this signaling cascade, which is relevant in inflammatory conditions such as asthma and allergic rhinitis.



[Click to download full resolution via product page](#)

Simplified Prostaglandin D<sub>2</sub> (PGD<sub>2</sub>) signaling pathway.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. academic.oup.com [academic.oup.com]
- 2. rep.bioscientifica.com [rep.bioscientifica.com]
- 3. Prostaglandin D2 receptor - Wikipedia [en.wikipedia.org]
- 4. Multiple roles of the prostaglandin D2 signaling pathway in reproduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(S)-(-)-Trityl glycidyl ether CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b145235#s-trityl-glycidyl-ether-cas-number-and-molecular-weight]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)